2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a trichloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride. The hydroxy group is introduced through a hydroxylation reaction, and the trichloropyridinyl moiety is incorporated via a substitution reaction. Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Techniques such as flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently . These methods are scalable and can be adapted for large-scale synthesis, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form different isomers.
Substitution: The trichloropyridinyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The hydroxy group, for example, can form hydrogen bonds, while the trichloropyridinyl moiety can engage in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid: Similar structure with a phenyl group instead of a trichloropyridinyl moiety.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and is used in similar synthetic applications.
N-(Tert-butoxycarbonyl)ethanolamine: Shares the Boc protecting group and is used in various organic syntheses.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C13H15Cl3N2O5 |
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Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trichloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15Cl3N2O5/c1-13(2,3)23-12(22)18-8(11(20)21)9(19)7-5(14)4-6(15)17-10(7)16/h4,8-9,19H,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
BPGAWBNROFTOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=C(N=C(C=C1Cl)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
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